molecular formula C18H15ClN4O4 B2604859 N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 728906-55-6

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2604859
CAS No.: 728906-55-6
M. Wt: 386.79
InChI Key: RLWSNSCHFYLBBK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Tetrahydropyrimidine Derivatives : Research led by Akbari et al. (2008) involved synthesizing new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and studying their antimicrobial activities. Some of these compounds showed significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

  • Antidiabetic Screening of Dihydropyrimidine Derivatives : Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives and evaluated them for antidiabetic activity using α-amylase inhibition assay (Lalpara et al., 2021).

Antimicrobial Studies

  • Antimicrobial Activity : Gein et al. (2013) synthesized N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and evaluated their antimicrobial properties (Gein et al., 2013).

  • Synthesis and Antimicrobial Evaluation : Verma and Verma (2022) worked on novel derivatives of pyrimidine clubbed with thiazolidinone, which showed significant antimicrobial and anticancer activities (Verma & Verma, 2022).

Anticancer Potential

  • Anticancer Screening : Sharma et al. (2012) synthesized and evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial and anticancer potential, with some compounds showing significant activity against certain cancer cell lines (Sharma et al., 2012).

  • Pharmaceutical Evaluation of Pyrimidine Derivatives : Shafiq et al. (2020) synthesized halogenated pyrimidine derivatives and evaluated their anticancer activity against human HepG2 Liver cell lines (Shafiq et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-3-5-12(19)9-13)16(22-18(25)20-10)11-4-2-7-14(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSNSCHFYLBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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